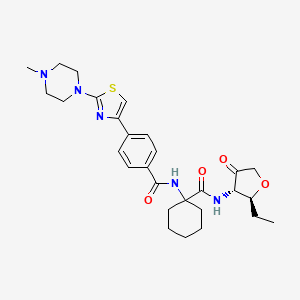
Bbdhq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bbdhq, also known by its chemical name 4-(4-Bromobenzylidene)-2,3-dimethyl-1-phenyl-1H-quinolin-6-ol, is a selective inhibitor of monoamine oxidase B (MAO-B).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bbdhq typically involves the condensation of 4-bromobenzaldehyde with 2,3-dimethyl-1-phenylquinolin-6-ol under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Bbdhq undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Bbdhq has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition, particularly MAO-B inhibition.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Mécanisme D'action
Bbdhq exerts its effects by selectively inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease. The molecular targets of this compound include the active site of MAO-B, where it binds and prevents the enzyme from catalyzing the oxidation of monoamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent MAO-B inhibitor with similar applications.
Safinamide: A reversible MAO-B inhibitor with additional properties as a glutamate release inhibitor.
Uniqueness
Bbdhq is unique due to its specific chemical structure, which allows for selective inhibition of MAO-B without affecting other enzymes. This selectivity reduces the risk of side effects and makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H14BrNO2 |
|---|---|
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
7-[(3-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H14BrNO2/c17-13-3-1-2-11(8-13)10-20-14-6-4-12-5-7-16(19)18-15(12)9-14/h1-4,6,8-9H,5,7,10H2,(H,18,19) |
Clé InChI |
MHQJPPPGGALWQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


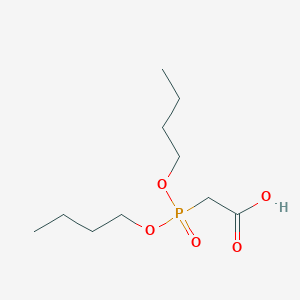
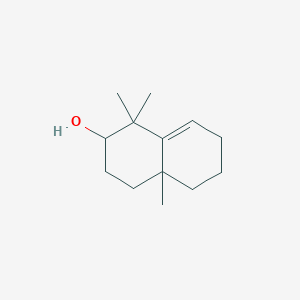
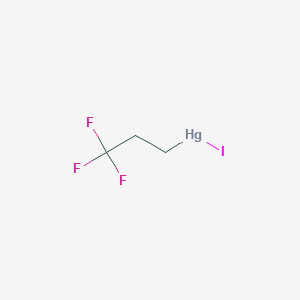
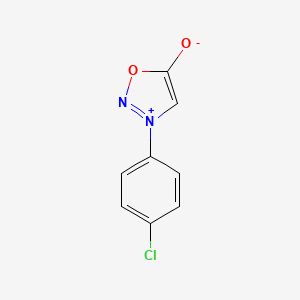
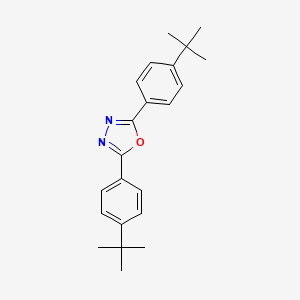
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
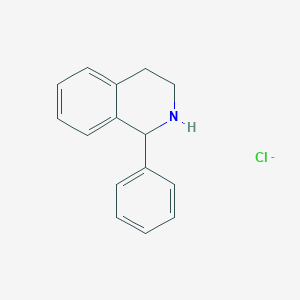
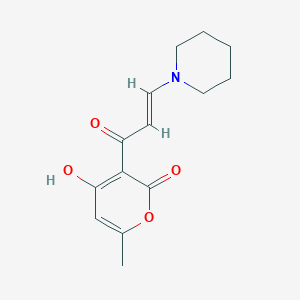
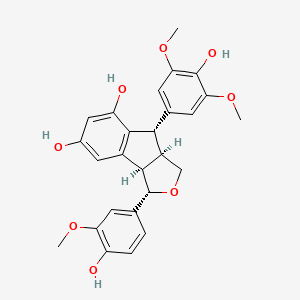
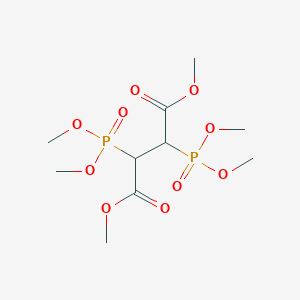
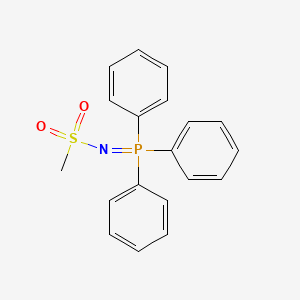
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
